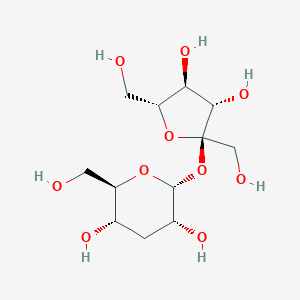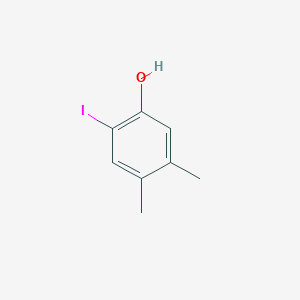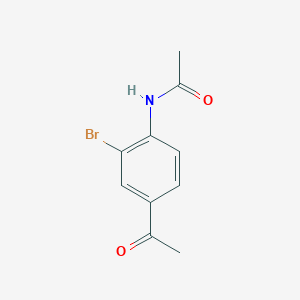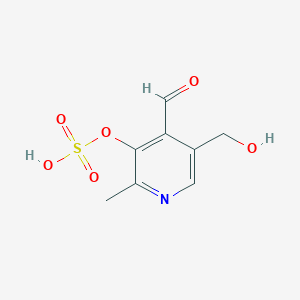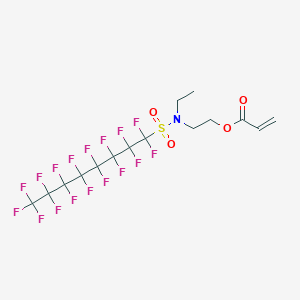
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, also known as EPAFOSA, is a fluorinated monomer that has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is not well understood, but it is believed to be related to its unique fluorinated structure. Fluorinated compounds have been shown to have a range of properties, including high thermal stability, low surface energy, and resistance to chemical degradation. These properties make them attractive for a range of applications, including biomedical engineering, surface coatings, and polymer science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate are not well understood, and further research is needed to fully understand its potential health effects. However, studies have shown that exposure to fluorinated compounds can lead to the accumulation of these compounds in the body, which may have adverse health effects over time.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, there are also limitations to its use, including its potential health effects and the need for further research to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, including its potential applications in drug delivery, tissue engineering, and environmental remediation. In drug delivery, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to improve the bioavailability and stability of drugs, while in tissue engineering, it may be used to create biomimetic surfaces that promote cell adhesion and growth. In environmental remediation, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate may be used to create materials that can selectively remove pollutants from contaminated water or soil.
Conclusion:
In conclusion, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is a promising fluorinated monomer with unique properties and potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. While further research is needed to fully understand its properties and potential health effects, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to be a valuable building block for the development of new materials and technologies.
Méthodes De Synthèse
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate can be synthesized through a two-step process. The first step involves the reaction of perfluorooctanesulfonyl fluoride with ethylenediamine to form an intermediate product, N-ethylperfluorooctanesulfonamide. The second step involves the reaction of N-ethylperfluorooctanesulfonamide with acrylic acid to form 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate. The synthesis method of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is relatively simple and cost-effective, making it a promising candidate for industrial applications.
Applications De Recherche Scientifique
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been extensively studied for its potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. In biomedical engineering, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection. In surface coatings, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to create superhydrophobic and oleophobic surfaces, which have potential applications in self-cleaning and anti-fouling coatings. In polymer science, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used as a building block for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and low surface energy.
Propriétés
Numéro CAS |
423-82-5 |
|---|---|
Nom du produit |
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate |
Formule moléculaire |
C15H12F17NO4S |
Poids moléculaire |
625.3 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-6-5-33(4-2)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3H,1,4-6H2,2H3 |
Clé InChI |
ZAZJGBCGMUKZEL-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Autres numéros CAS |
423-82-5 |
Synonymes |
2-Propenoicacid,2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethylester; 2-(N-ETHYLPERFLUOROOCTANE SULFAMIDO) ETHYL ACRYLATE; 2-(N-ETHYLPERFLUOROOCTANESULPHAMIDO)ETHYL ACRYLATE; 2-(N-Ethylperfluorooctanesulfonamido)ethylacrylate; 2-[ETHYL[(HEPTADECAFLUO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



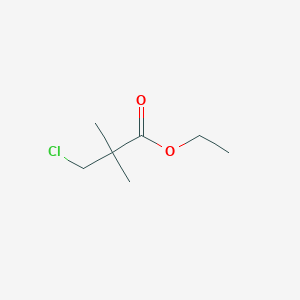
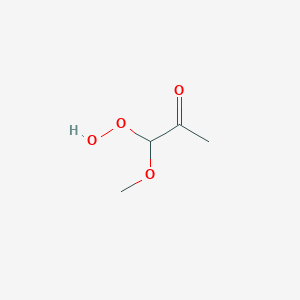
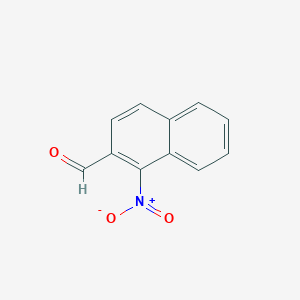
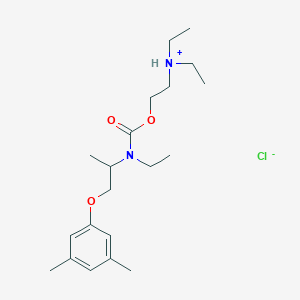
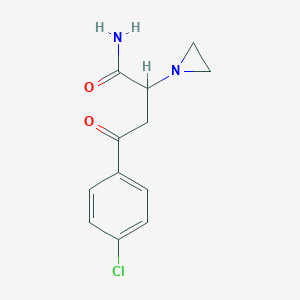
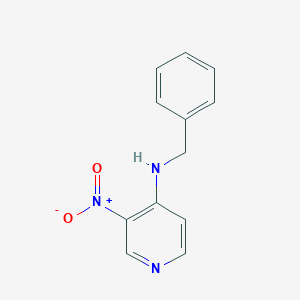
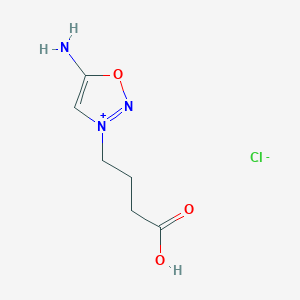
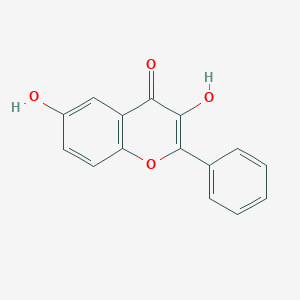
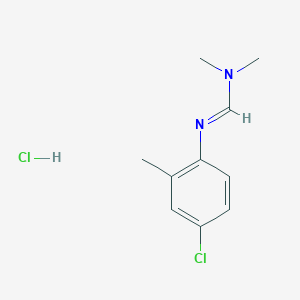
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
